Pardaxin 2
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GFFALIPKIISSPIFKTLLSAVGSALSSSGGQE |
Origin of Product |
United States |
Discovery, Isolation, and Characterization
Identification from Source Organisms
Pardaxin (B1611699), including its various isoforms, is primarily identified from the external secretions of fish belonging to the genus Pardachirus.
Pardachirus marmoratus (Red Sea Moses Sole) Secretions
The Red Sea Moses sole, Pardachirus marmoratus, is a known source of pardaxin peptides. The defense secretion exuded from specialized glands at the base of its dorsal and anal fins contains toxic components, including pardaxin, which repel sharks and are irritating to predatory fish, particularly affecting the gills. animalia.bio Pardaxin isolated from P. marmoratus has been characterized as a polypeptide. Studies have reported the isolation of novel pardaxin isoforms from the toxic secretion of Pardachirus marmoratus.
Pardachirus pavoninus (Pacific Peacock Sole) Secretions
The Pacific peacock sole, Pardachirus pavoninus, is another source of pardaxin peptides. The mucosal secretion of P. pavoninus contains pardaxin, which exhibits shark repellent and surfactant properties. Three ichthyotoxic and strongly surfactant peptides, named pardaxin P-1, P-2, and P-3, were isolated from the secretion of Pardachirus pavoninus. These peptides were found to be nearly identical to pardaxin from Pardachirus marmoratus. Pardaxin 2, specifically, is an antimicrobial peptide found in Pardachirus pavoninus. novoprolabs.com
Isolation and Purification Methodologies
The isolation and purification of pardaxin isoforms from the complex secretions of sole fish require specific chromatographic techniques. Early procedures for isolating the toxic, cytolytic, pore-forming factors from the secretion of Pardachirus marmoratus employed column chromatography based on ion exchange, chromatofocusing, and reverse phase high pressure liquid chromatography (HPLC).
A novel pardaxin isoform was isolated from Pardachirus marmoratus secretion using purification steps that included chromatography. Reverse-phase HPLC has been utilized in the purification process, with isolated pardaxin isoforms exhibiting identical elution properties to their synthetic analogs. Synthetic approaches, such as solid-phase methods using Fmoc and t-butyloxycarbonyl (Boc) amino acids, have also been explored to obtain pardaxin peptides and their analogs, facilitating the production of peptides with high purity, often requiring straightforward purification gradients in fast performance liquid chromatography (FPLC). ias.ac.in
Identification of Pardaxin Isoforms
Several pardaxin isoforms have been identified and sequenced from Pardachirus pavoninus and Pardachirus marmoratus. auctoresonline.org Three isoforms (P1, P2, and P3) were found in P. pavoninus, and two (P4 and P5) were identified in P. marmoratus. Pardaxin P2 is genetically similar to P5, with a difference at position 31. All known pardaxins consist of a single peptide chain of 33 amino acids and tend to aggregate in aqueous solution.
Primary Structure Variations Among Isoforms
Pardaxin isoforms exhibit variations in their primary structure. For instance, a novel pardaxin isoform isolated from Pardachirus marmoratus showed a different primary structure compared to previously known isoforms through mass spectrometrical analysis. Sequence analysis of this novel isoform revealed an aspartic acid residue instead of glycine (B1666218) at position 31. Pardaxin P5 from P. marmoratus differs from pardaxin P1 from P. pavoninus by a single point mutation. Pardaxin P2 from P. pavoninus and P5 from P. marmoratus differ at position 31, with an Asp in P2 and Gly in P5.
The primary structure of pardaxin P-2 from Pardachirus pavoninus has been outlined in research. this compound is a 33-amino-acid peptide with the sequence H-Gly-Phe-Phe-Ala-Leu-Ile-Pro-Lys-Ile-Ile-Ser-Ser-Pro-Ile-Phe-Lys-Thr-Leu-Leu-Ser-Ala-Val-Gly-Ser-Ala-Leu-Ser-Ser-Ser-Gly-Gly-Gln-Glu-OH. novoprolabs.com
Comparative Analysis of Isoform Bioactivities
Studies have compared the biological activities of different pardaxin isoforms. Pardaxin I from Pardachirus marmoratus was shown to be 5-10 times more toxic, cytolytic, and active in membrane pore formation than pardaxin II (this compound), which comprises about 8% of the gland secretion proteins. animalia.bio
While the isolated Asp-31-pardaxin isoform and its synthetic analog exhibited similar dose-dependent lytic effects on human erythrocytes, the hemolytic activity of Asp-31-pardaxins was lower than that of Gly-31-pardaxin. No synergistic effect was found between these two peptides. The additional negative charge introduced by the Asp-31 residue is thought to influence the selectivity of pardaxin pores towards various ions.
Pardaxins, in general, are known for their pore-forming activity, disrupting cell membranes. animalia.biomdpi.comresearchgate.net This mechanism contributes to their various biological activities, including antimicrobial effects against both Gram-positive and Gram-negative bacteria. Pardaxin's antibacterial activities have been found to be comparable to or higher than some other host defense antimicrobial peptides. this compound specifically has demonstrated antimicrobial activity. novoprolabs.com Pardaxins are significantly less hemolytic to human erythrocytes compared to melittin.
Here is a table summarizing some properties and sources of pardaxin isoforms:
| Isoform | Source Organism | Length (amino acids) | Key Structural Variations | Relative Bioactivity (vs other isoforms) |
| Pardaxin I | Pardachirus marmoratus | 33 | - | 5-10 times more toxic/cytolytic than Pardaxin II animalia.bio |
| This compound | Pardachirus pavoninus | 33 | Asp at position 31 | Less toxic/cytolytic than Pardaxin I animalia.bio |
| Pardaxin 3 | Pardachirus pavoninus | 33 | - | - |
| Pardaxin P4 | Pardachirus marmoratus | 33 | Potentially differs at position 31 | - |
| Pardaxin P5 | Pardachirus marmoratus | 33 | Gly at position 31 | Hemolytic activity higher than Asp-31 isoform |
Structural Biology of Pardaxin 2
Primary Structure Analysis
The primary structure of Pardaxin (B1611699) 2 refers to its amino acid sequence. This sequence dictates the peptide's composition and the arrangement of its constituent amino acids.
Pardaxin 2 is a 33-amino acid polypeptide. nih.govmdpi.com The amino acid sequence of this compound (also referred to as Pardaxin P-2) has been determined. nih.govacs.org The sequence is GFFALIPKIISSPIFKTLLSAVGSALSSSGGQE. This sequence contains a notable number of serine, leucine, and isoleucine residues. acs.org Pardaxins, in general, are described as single-chain acidic peptides rich in aspartic acid (ASP), serine (SER), glycine (B1666218) (GLY), and alanine (B10760859) (ALA), while lacking arginine (ARG), tyrosine (TYR), and tryptophan (TRP).
This compound Amino Acid Composition
| Amino Acid | Count |
| Glycine (G) | 4 |
| Phenylalanine (F) | 3 |
| Alanine (A) | 3 |
| Leucine (L) | 4 |
| Isoleucine (I) | 3 |
| Proline (P) | 2 |
| Lysine (B10760008) (K) | 2 |
| Serine (S) | 6 |
| Threonine (T) | 1 |
| Valine (V) | 1 |
| Glutamine (Q) | 1 |
| Glutamic Acid (E) | 1 |
Based on the sequence GFFALIPKIISSPIFKTLLSAVGSALSSSGGQE.
Specific amino acid residues play crucial roles in the structure and function of this compound. Proline residues, particularly Pro-13, are significant. Pro-13 is essential for the antimicrobial activity of pardaxin and promotes the unwinding of a helix, facilitating the formation of a bend or hinge between helical segments. The incorporation of proline residues into antimicrobial peptides can influence their ability to permeabilize membranes and can affect activity against different cell types.
Lysine residues are cationic and contribute to the peptide's interaction with negatively charged membranes. mdpi.com Studies have shown that lysine residues of pardaxin can "snorkel" toward the surface of lipid bilayers.
Phenylalanine residues also play important roles in the peptide's interactions with membranes. They can be located both outside and inside membranes and are crucial for peptide activity. Phenylalanine residues have an expansive distribution in lipid bilayer regions with favorable free energy.
Amino Acid Composition and Sequence
Secondary and Tertiary Structural Motifs
This compound adopts specific secondary and tertiary structural motifs in membrane-mimicking environments.
Pardaxin is known to adopt a helix-hinge-helix structure. scilit.comcapes.gov.br This motif is common in some antibacterial and cytotoxic peptides. scilit.com In this compound, this structure consists of two helical segments connected by a hinge region. nih.gov Proline-13 is a key residue in forming this hinge or bend. nih.gov
Studies using NMR spectroscopy in micelles have shown that Pardaxin P-4 (a closely related pardaxin) adopts a bend-helix-bend-helix motif. This structure involves two helical domains with an angle between them of approximately 122 ± 9 degrees. This motif has also been described for pardaxin in the context of its interaction with lipid bilayers.
This compound is characterized by its amphipathic nature. pnas.org This means the peptide has distinct hydrophobic and hydrophilic regions. The amphipathic structure is crucial for its interaction with lipid membranes, allowing it to insert into lipid bilayers. pnas.org The C-terminal helix of pardaxin is markedly amphipathic. This amphipathicity facilitates the peptide's pore-forming and membrane-interactive properties. pnas.org
Structural Features of this compound
| Structural Feature | Description | Significance |
| 33 Amino Acids | Length of the polypeptide chain. nih.govmdpi.com | Defines the peptide size. |
| GFFALIPKIISSPIFKTLLSAVGSALSSSGGQE | Specific sequence of amino acids. | Determines overall chemical properties and folding. |
| Proline Residues | Particularly Pro-13. | Forms a hinge/bend, crucial for activity. |
| Lysine Residues | Cationic residues. mdpi.com | Interact with anionic membranes. mdpi.com |
| Phenylalanine Residues | Hydrophobic residues. | Important for membrane interactions. |
| Helix-Hinge-Helix Motif | Two helices connected by a bend or hinge. scilit.comcapes.gov.br | Common structural feature in AMPs. scilit.com |
| Bend-Helix-Bend-Helix Motif | Two helical domains with a specific angle between them. | Adopted in membrane-mimicking environments. |
| Amphipathic Nature | Presence of distinct hydrophobic and hydrophilic regions. pnas.org | Facilitates membrane interaction and insertion. pnas.org |
Bend-Helix-Bend-Helix Motif
Structural Elucidation Methodologies
Understanding the three-dimensional structure of this compound is crucial for elucidating its mechanism of action. Various biophysical techniques have been employed to determine its conformation, particularly in membrane-mimicking environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution and Solid-State)
NMR spectroscopy is a powerful technique for determining the high-resolution structure of peptides and proteins, especially in conditions that mimic their native environment, such as in detergent micelles or lipid bilayers ntu.edu.sg.
Solution NMR spectroscopy has been used to determine the high-resolution structure of synthetic pardaxin Pa4 (a pardaxin isoform) in sodium dodecylphosphocholine (B1670865) (DPC) micelles. This revealed a bend-helix-bend-helix motif with an angle of 122 ± 9° between the two helices . Paramagnetic solution NMR experiments on Pa4 in micelles indicated that most of the peptide, except for the C terminus, is not solvent-exposed . The structure obtained in micelles showed substantial differences compared to structures determined in organic solvents .
Solid-state NMR experiments complement solution NMR by providing structural information on peptides reconstituted into lipid bilayers, which are more physiologically relevant membrane mimics ntu.edu.sg. Studies using solid-state NMR on Pa4 in lipid bilayers, such as dimyristoylphosphatidylcholine (B1235183) (DMPC), have supported the helical conformation of the C-terminal segment . These experiments, including 13C-15N rotational echo double-resonance (REDOR) and 2H NMR, have shown that pardaxin induces considerable disorder in both the head-groups and the hydrophobic core of the bilayers . Solid-state NMR studies have also indicated that the C-terminal helix can adopt a transmembrane orientation in DMPC bilayers, while in POPC bilayers, its orientation can be more heterogeneous and undergo slower motion .
NMR studies have also shown that pardaxin is generally unstructured in aqueous solutions and becomes highly helical upon the addition of organic solvents or synthetic lipids .
Circular Dichroism (CD) Studies
Circular Dichroism (CD) spectroscopy is widely used to investigate the secondary structure of peptides and proteins and their conformational changes upon interacting with different environments, such as membranes or membrane mimics acs.orgcapes.gov.br.
X-ray Crystallography Limitations and Complementary Techniques
X-ray crystallography is a powerful technique for determining the atomic structure of molecules at high resolution, but it requires the molecule to form well-ordered crystals wustl.edu. For membrane-associated peptides like this compound, obtaining suitable crystals can be challenging because they are often flexible and interact dynamically with lipid environments, which are not conducive to crystallization . Membrane proteins and peptides, especially those that are flexible or aggregate, are notoriously difficult to crystallize .
Limitations of X-ray crystallography for such molecules include the requirement for crystalline samples, which are often difficult to obtain for membrane peptides, and potential issues with model building and background noise researchgate.net. The resolution of the diffraction data can also be limited, leading to unresolved areas in the structure .
Due to these limitations, complementary techniques are essential for a comprehensive understanding of this compound's structure and its interaction with membranes. NMR spectroscopy (both solution and solid-state) is a primary complementary technique as it can provide structural information in membrane-mimicking environments like micelles and lipid bilayers ntu.edu.sg. Other techniques used to study peptide-membrane interactions and structural dynamics include Circular Dichroism (CD) spectroscopy, molecular dynamics (MD) simulations, and various fluorescence-based assays . Techniques like isothermal titration calorimetry (ITC), dynamic light scattering (DLS), and attenuated total reflection infrared (ATR-IR) spectroscopy can also provide valuable insights into the thermodynamics of binding, aggregation state, and structural changes upon membrane interaction rcsb.orgresearchgate.net.
Structure-Function Relationship Investigations
The biological activity of this compound, particularly its ability to disrupt membranes and form ion channels, is intimately linked to its specific structural features. Investigations into the structure-function relationship aim to identify the roles of different segments of the peptide in these processes.
Role of N-terminal Alpha-Helix in Membrane Insertion
Pardaxin is characterized by an N-terminal hydrophobic alpha-helix wikipedia.org. This segment is considered crucial for the initial interaction and insertion of the peptide into the lipid bilayer wikipedia.orgacs.org. The hydrophobic nature of this helix facilitates its partitioning into the non-polar core of the membrane . Studies have indicated that the N-terminal portion strongly binds to lipid bilayers . The N-terminal helix is important for the binding, insertion, and aggregation of the peptide in target membranes . Analogues lacking the N-terminal segment show significantly reduced potency in membrane-disrupting effects . Molecular dynamics simulations and experimental studies support the role of the N-terminal helix in anchoring the peptide to the lipid surface and facilitating its insertion .
Role of C-terminal Amphipathic Helix in Ion Channel Formation
The C-terminal segment of pardaxin contains a markedly amphipathic alpha-helix wikipedia.orgacs.org. This means it has distinct hydrophobic and hydrophilic faces. This amphipathic nature is critical for its function in forming ion channels in membranes wikipedia.orgacs.org. The C-terminal helix is thought to be the ion channel-lining segment of the peptide wikipedia.orgacs.org.
Upon insertion into the membrane, multiple pardaxin monomers are believed to aggregate to form a pore . In the context of a barrel-stave model of pore formation, the hydrophobic face of the C-terminal helix interacts with the lipid acyl chains within the membrane core, while the hydrophilic face lines the aqueous pore, allowing ions to pass through . The stability of the C-terminal helix is considered to corroborate its role in ion channel formation . Studies on pardaxin analogues have supported the model where the C-terminal amphipathic alpha-helix forms the ion channel lining segment . The residues in the C-terminal region, specifically in the range of 27-33, have been indicated as important for pore activity and pore-binding .
The widely accepted mechanism for pardaxin's interaction with membranes involves a "barrel-stave" model, where peptides bind, aggregate on the surface, insert into the hydrophobic core, and then recruit more monomers to form a pore . The C-terminal helix plays a central role in this process by forming the walls of the transmembrane channel .
| Structural Segment | Key Features | Role in Membrane Interaction | Supporting Evidence |
| N-terminal Alpha-Helix | Hydrophobic | Membrane binding & insertion | Studies on analogues, MD simulations wikipedia.orgacs.org |
| C-terminal Amphipathic Helix | Hydrophobic and hydrophilic faces | Ion channel formation | NMR, studies on analogues, pore models wikipedia.orgacs.org |
Conformational Dynamics and Membrane Activity
The conformational dynamics of this compound are intimately linked to its membrane activity. In aqueous solutions, pardaxin is often described as largely unstructured, but it undergoes significant conformational changes upon interacting with membranes or membrane-mimetic environments, adopting a more helical structure. nih.gov Studies using techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy have provided insights into these changes. nih.gov
The interaction of this compound with lipid bilayers is dependent on the membrane composition. In zwitterionic lipid vesicles, pardaxin can form stable or transient pores, leading to the release of internal contents without necessarily causing complete vesicle disruption. This suggests a pore-formation mechanism. The C-terminal helix is particularly important for the formation of ion channels and ion exchange, contributing to the disruption of cellular homeostasis.
Different models have been proposed to explain pardaxin's membrane interactions, including the "barrel-stave" model and the "carpet" mechanism. nih.gov The barrel-stave model suggests that peptide monomers aggregate and insert into the membrane to form a pore, while the carpet mechanism involves the accumulation of peptides on the membrane surface, leading to membrane destabilization and lysis. nih.gov The specific mechanism can be influenced by factors such as peptide concentration and lipid composition. For instance, in phosphatidylcholine (PC) vesicles, a transmembrane orientation and barrel-stave mechanism have been observed, while in anionic phosphatidylglycerol (PG) vesicles, a surface orientation and carpet mechanism may be more prevalent.
Solid-state NMR experiments have shown that pardaxin can alter the headgroup dynamics and conformation of lipids in bilayers. nih.gov The peptide increases disorder in the acyl chains of certain lipid bilayers in a concentration-dependent manner. nih.gov
Influence of Peptide Modifications on Structural Integrity and Activity
Modifications to the this compound peptide sequence can significantly impact its structural integrity and biological activity. Research involving synthetic pardaxin analogues has helped to delineate the roles of specific regions and residues.
Studies have indicated that the amphipathic alpha-helix located in the C-terminal region (specifically from isoleucine-14 to leucine-26 in some pardaxin variants) is largely responsible for the membrane-perturbing properties. The hydrophobic N-terminal region appears to enhance the activity of the C-terminal helix by facilitating the binding of the peptide to the lipid bilayer.
Modifications, such as the substitution of specific amino acids, can alter the peptide's activity profile. For example, studies on peptides derived from the N-terminal region of pardaxin have shown that substituting proline at position 7 with alanine can result in a peptide possessing both antibacterial and hemolytic activity, whereas the original segment only showed antibacterial activity against Escherichia coli. Further substitutions, like replacing lysine residues, can lead to peptides with altered selectivity, such as possessing only hemolytic activity.
The C-terminal amino acids may not be critical for membrane-perturbing activity but could play a role in the peptide's transport in aqueous environments before membrane binding.
Understanding the impact of these modifications on the peptide's conformational dynamics and membrane interaction mechanisms (e.g., pore formation vs. carpet mechanism) is crucial for designing peptides with tailored activities.
Table 1: Structural and Activity Characteristics of this compound Regions
| Region | Residues (Approximate) | Structural Feature | Proposed Role | Influence on Activity |
| N-terminal | 1-12 | Hydrophobic, α-helix | Membrane binding and insertion, aggregation | Enhances activity of C-terminal helix, influences pore formation |
| Hinge/Bend | 12-13 (Ser-Pro) | Bend | Creates overall amphipathicity | Slight contribution to potency |
| C-terminal | 14-26 | Amphipathic α-helix | Membrane perturbation, ion channel formation | Largely responsible for membrane activity |
| C-terminal Tail | 27-33 | Less structured/Flexible | May aid aqueous transport, involved in pore activity | Less critical for membrane perturbation |
Table 2: Impact of Amino Acid Substitutions on Pardaxin-Derived Peptides
| Peptide (Derived from N-terminal 1-18) | Original Sequence (Partial) | Modification | Observed Activity Against E. coli | Observed Hemolytic Activity | Reference |
| 18P | GFFALIPKIISSPLFKTL | None | Active | None | |
| 18A | GFFALIAKTISSPLFKTL | P7 to A | Active | Present | |
| 18Q | GFFALIAQIISSPLFQTL | K to Q | None | Present |
These tables summarize key findings regarding the structural components of pardaxin and how modifications can influence its interaction with membranes and its biological effects.
Molecular Mechanisms of Action
Pardaxin, a pore-forming antimicrobial peptide (AMP), exerts its biological effects primarily through interactions with cell membranes, leading to membrane permeabilization and disruption. Its mechanism of action is notably dependent on the composition of the lipid bilayer it encounters. Pardaxin possesses a bend-helix-bend-helix structure, which is characteristic of peptides that selectively target bacterial membranes and cytotoxic peptides that lyse both mammalian and bacterial cells. The peptide's interaction with membranes involves both its N-terminal and C-terminal regions. The N-terminal helix is considered important for the binding, insertion, and aggregation of the peptide in target membranes, while the amphipathic C-terminal helix is crucial for ion channel formation and ion exchange, ultimately disrupting cellular ionic homeostasis.
Membrane Interaction and Permeabilization Dynamics
Pardaxin's interaction with lipid bilayers is a key aspect of its mechanism, leading to changes in membrane structure and dynamics. Studies using techniques like solid-state NMR and molecular dynamics simulations have provided detailed insights into these interactions. Upon contact with a membrane surface, pardaxin can insert into the bilayer. This interaction can lead to a reduction in membrane thickness and an increase in membrane penetration by the peptide. The cationic residues of pardaxin have been shown to "snorkel" toward the membrane-water interface, while phenylalanine residues play significant roles in peptide-membrane interactions. The specific orientation and depth of insertion of pardaxin within the membrane are influenced by the lipid composition.
Pore Formation Models
Pardaxin is known to form pores or voltage-gated ion channels in plasma membranes, which disrupts cellular functions. mdpi.com The formation of these pores is a primary mechanism by which pardaxin permeabilizes membranes. nih.gov Several models have been proposed to describe how antimicrobial peptides, including pardaxin, form pores in lipid bilayers: the barrel-stave model, the carpet model, and the toroidal pore model. nih.gov The specific model that applies to pardaxin depends significantly on the membrane composition.
The barrel-stave mechanism involves peptides inserting into the lipid bilayer in a transmembrane orientation, arranging themselves like staves of a barrel to form a pore with an aqueous channel in the center. nih.gov In this model, the hydrophobic faces of the peptides interact with the lipid acyl chains, while the hydrophilic faces line the pore. Several studies suggest that pardaxin can utilize the barrel-stave mechanism, particularly in certain lipid environments. nih.gov For instance, in vesicles composed of phosphatidylcholine (PC), pardaxin has been reported to adopt a transmembrane orientation and disrupt bilayers via the barrel-stave mechanism. Solid-state NMR studies have indicated that the C-terminal helix of pardaxin can have a transmembrane orientation in DMPC (1,2-dimyristoyl-phosphatidylcholine) bilayers, consistent with a barrel-stave mechanism. The presence of cholesterol can influence this mechanism by reducing the dynamics of pardaxin's C-terminal helix.
The carpet mechanism describes peptides accumulating on the surface of the lipid bilayer, oriented parallel to the membrane plane, until a critical concentration is reached. nih.gov At this point, the peptides cause a detergent-like disruption of the membrane, leading to the formation of micelles or other disordered structures and leakage of cellular contents. Pardaxin has been shown to act via the carpet mechanism, particularly in the presence of anionic lipids or in specific zwitterionic lipid environments. For example, in anionic phosphatidylglycerol (PG) vesicles, pardaxin adopts a parallel orientation to the surface, and its mode of action is the carpet mechanism. Similarly, in POPC (1-palmitoyl-2-oleoyl-phosphatidylcholine) lipid bilayers, pardaxin can have a surface orientation and disrupt membranes via the carpet mechanism, especially at low pH.
Toroidal pores, also known as wormhole-like pores, are formed when peptides insert into the membrane and induce a high degree of curvature in the lipid bilayer. In this model, the pore is lined by both the peptides and the headgroups of the lipid molecules. While some studies suggest that pardaxin's helix-hinge-helix structure might enable the formation of a toroidal pore, other research indicates that pardaxin does not form toroidal pores in certain zwitterionic vesicles. nih.gov The formation of toroidal pores often involves peptides with flexible kinks and sufficient length to span the bilayer.
Interaction with Lipid Bilayer Components
The interaction of pardaxin with lipid bilayers is significantly influenced by the composition of the membrane. mdpi.com This includes the type of phospholipids (B1166683) present, their headgroup charge, and the presence of other lipids like cholesterol. mdpi.comnih.govingentaconnect.com
Pardaxin exhibits selective interaction with specific lipid membranes, which is a crucial characteristic of its activity. mdpi.com The peptide's mechanism of action and its ability to disrupt bilayers are dependent on the lipid bilayer composition.
Studies have shown that pardaxin interacts differently with zwitterionic and anionic lipid membranes. nih.gov For example, pardaxin significantly disrupts lipid bilayers composed of zwitterionic lipids, particularly POPC, suggesting a carpet mechanism in these membranes. In contrast, its interaction with anionic PG vesicles leads to a carpet mechanism with a surface orientation. The presence of anionic lipids or cholesterol has been found to reduce pardaxin's ability to disrupt bilayers. nih.govingentaconnect.com This reduced disruption in the presence of anionic lipids might be due to decreased deformation of these bilayers compared to zwitterionic membranes.
The difference in pardaxin concentration needed for permeation in zwitterionic versus anionic vesicles suggests different modes of action depending on the vesicle charge. nih.gov The selective killing of cancer cells by pardaxin is attributed, in part, to its cationic nature allowing it to interact more easily with the anionic plasma membranes characteristic of cancer cells. mdpi.commdpi.com
Solid-state NMR experiments have demonstrated that the membrane orientation and interactions of pardaxins are dependent on the lipid composition of the bilayers. mdpi.com For instance, the C-terminal helix has a transmembrane orientation in DMPC bilayers but is heterogeneously oriented on the surface of POPC bilayers.
Molecular dynamics simulations have also shown that the structure of zwitterionic membranes is more affected by pardaxin than anionic bilayers.
Below is a summary of pardaxin's interaction and mechanism based on lipid membrane type:
| Membrane Type | Observed Mechanism(s) | Peptide Orientation in Membrane | Effect on Bilayer Structure | Key Findings |
| Phosphatidylcholine (PC) Vesicles | Barrel-Stave | Transmembrane | Disruption | Peptide adopts transmembrane orientation. |
| DMPC Bilayers | Barrel-Stave | Transmembrane | Significant disruption, decreased thickness around peptide | C-terminal helix is transmembrane. Bilayer thickness reduced. |
| POPC Bilayers | Carpet | Surface/Parallel | Significant disruption, phospholipid displacement | Peptide located on the surface, causes lysis. mdpi.com Surface orientation at low pH. |
| Phosphatidylglycerol (PG) Vesicles | Carpet | Surface/Parallel | Disruption (less significant than zwitterionic) | Peptide has parallel orientation to surface. Pardaxin could not significantly deform pure POPG bilayer. |
| Anionic Lipids (General) | Carpet, reduced disruption ability | Surface/Parallel | Less affected compared to zwitterionic, disordering of headgroup region | Presence reduces disruption ability. nih.gov Surface orientation. |
| Zwitterionic Lipids (General) | Pore formation, significant disruption | Varies | Significant disruption | More affected by peptide than anionic bilayers. Forms pores. nih.gov |
| DMPC/Cholesterol Mixtures | Barrel-Stave (influenced by cholesterol) | Transmembrane (C-terminal) | Cholesterol reduces peptide dynamics, promotes redistribution | Cholesterol reduces dynamics of C-terminal helix. Promotes redistribution of cholesterol. ingentaconnect.com |
Molecular Mechanisms of Action
Membrane Interaction and Permeabilization Dynamics
Role of Membrane Composition (e.g., Zwitterionic vs. Anionic Lipids)
Membrane Disordering Potency and Lipid Displacement
Pardaxin (B1611699) physically interacts with cell membranes, leading to their disruption through pore formation or acting as voltage-gated ion channels. mdpi.com In lipid vesicles composed of zwitterionic lipids, pardaxin forms stable or transient pores, resulting in the release of vesicle contents without necessarily causing complete vesicle disruption, which suggests a permeabilization mechanism primarily through pore formation rather than gross disruption. mdpi.com Solid-state NMR experiments have demonstrated that pardaxin induces considerable disorder in both the head-groups and the hydrophobic core of lipid bilayers. The orientation of pardaxin within the membrane is dependent on the lipid composition; in POPC bilayers, the C-terminal domain is heterogeneously oriented on the lipid surface, supporting a carpet mechanism, while in DMPC bilayers, the C-terminal helix adopts a transmembrane orientation, consistent with a barrel-stave mechanism. The carpet mechanism involves the accumulation of a high density of peptides on the membrane surface, leading to phospholipid displacement, alterations in membrane fluidity, and the leakage of cellular contents. wikipedia.org Molecular dynamics simulations have revealed that pardaxin markedly changes the ordering of the acyl chains in DMPC, DPPC, and POPC bilayers. However, when embedded in anionic POPG bilayers, pardaxin was unable to significantly affect the membrane structure and stability.
Intracellular Signaling Modulation
Beyond its direct effects on membranes, pardaxin 2 also modulates intracellular signaling pathways, notably by inducing oxidative stress and mitochondrial dysfunction, which are key events in triggering apoptosis. oup.com
Reactive Oxygen Species (ROS) Generation and Oxidative Stress Pathways
Pardaxin triggers the production of reactive oxygen species (ROS). wikipedia.orgoup.com ROS generation is known to be implicated in mitochondrion-mediated apoptosis. Studies have shown that pardaxin treatment enhances ROS generation in cells, with effects observed relatively quickly, such as within one hour in HeLa cells. oup.com Significant increases in ROS production have also been reported in HT-1080 cells and in ovarian cancer cells following pardaxin treatment. High levels of ROS induced by exposure to agents like pardaxin can lead to cytotoxic effects and induce apoptosis, partly by disrupting the mitochondrial membrane and oxidative phosphorylation. ROS production can also disrupt protein folding and induce the unfolded protein response (UPR). wikipedia.orgoup.com This process can stress the endoplasmic reticulum, leading to the release of calcium, which in turn increases mitochondrial calcium levels and contributes to a drop in mitochondrial membrane potential. wikipedia.org Furthermore, ROS activates the JNK pathway, resulting in the phosphorylation of JNK and the transcription factor AP-1 (composed of c-Jun and c-Fos), ultimately leading to the activation of caspases. wikipedia.orgoup.com The induction of oxidative stress and UPR activation, alongside c-Jun phosphorylation, contributes to the triggering of both caspase-dependent and caspase-independent apoptotic pathways. oup.com It is suggested that pardaxin may induce ROS accumulation by suppressing the expression of enzymes associated with ROS regulation. oup.com The cytotoxicity induced by ROS has been shown to be reversible by the addition of N-acetylcysteine, confirming the significant contribution of ROS overproduction to pardaxin's effects.
Mitochondrial Dysfunction
Pardaxin-induced cell death is closely associated with mitochondrial dysfunction. oup.com This dysfunction includes a depletion of the mitochondrial membrane potential (MMP) and the release of pro-apoptotic factors such as AIF (apoptosis-inducing factor) and cytochrome c (Cyt c). oup.com Pardaxin has been shown to disrupt mitochondrial function and induce ROS accumulation, which activates a caspase-dependent intrinsic apoptotic pathway in cells like human fibrosarcoma HT-1080 cells. Mitochondrial permeability is recognized as a key regulator of the intrinsic apoptosis pathway. oup.com Mitochondria play a central role in initiating intrinsic apoptosis, involving the activation of caspases 9 and 3. Electron microscopy studies have revealed morphological changes in mitochondria upon pardaxin treatment, including the appearance of hollow mitochondria and disrupted cell membranes. mdpi.com Research indicates that pardaxin treatment can significantly decrease mitochondrial respiration, glycolytic rate, and the function of subunits within the oxidative phosphorylation (OXPHOS) complexes, thereby causing mitochondrial dysfunction in cancer cells. Mitochondrial toxicity, characterized by dysregulated calcium homeostasis, elevated ROS levels, and loss of membrane potential, is a common factor in antimicrobial peptide-induced cancer cell death. mdpi.com
Release of Cytochrome C
This compound has been shown to induce the release of Cytochrome C (Cyt c) from the mitochondria into the cytosol. oup.comresearchgate.net This translocation of Cyt c is a critical event in initiating the intrinsic, or mitochondrial, pathway of apoptosis. oup.com The presence of Cyt c in the cytosol facilitates the formation of the apoptosome, a protein complex that activates downstream caspases. Research indicates that the pardaxin-induced release of Cyt c is closely associated with the activation of executioner caspases, such as caspase-3 and caspase-7, which are central to the apoptotic cascade. oup.com The loss of mitochondrial membrane potential (MMP) is often observed following pardaxin treatment, and this disruption is suggested to be a contributing factor to Cyt c release. oup.com Furthermore, it has been proposed that the ability of intracellular pardaxin to form pores in mitochondrial membranes may directly lead to the release of Cyt c and other pro-apoptotic factors from the mitochondrial intermembrane space. researchgate.net
Altered Expression of Bcl-2 Family Proteins
Modulation of the B-cell lymphoma 2 (Bcl-2) protein family is a significant mechanism by which this compound influences cell fate. The balance between anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax, Bid) members of this family dictates the permeability of the mitochondrial outer membrane and thus the release of apoptogenic factors like Cyt c. Studies have demonstrated that this compound treatment leads to an altered expression profile of these proteins, favoring the induction of apoptosis. mdpi.com Specifically, this compound has been shown to downregulate the expression of the anti-apoptotic protein Bcl-2. mdpi.com Concurrently, it upregulates the expression levels of pro-apoptotic proteins, including Bax and the truncated form of Bid (t-Bid). mdpi.com These changes in the ratio of pro- to anti-apoptotic Bcl-2 family proteins contribute to the disruption of mitochondrial membrane integrity and the subsequent initiation of the apoptotic pathway. mdpi.com
| Protein | Effect of this compound Treatment (Fold Change relative to untreated) | Cell Line (Example) | Reference |
| t-Bid/Bid | Increased (~7.8-fold in PA-1, ~7.7-fold in SKOV3) | PA-1, SKOV3 | mdpi.com |
| Bax | Increased (~7.3-fold in PA-1, ~5.0-fold in SKOV3) | PA-1, SKOV3 | mdpi.com |
| Bcl-2 | Decreased (~0.6-fold in PA-1, ~0.7-fold in SKOV3) | PA-1, SKOV3 | mdpi.com |
Activation of Mitophagy
This compound has been observed to activate mitophagy, a selective form of autophagy responsible for the removal of damaged or superfluous mitochondria. mdpi.comsciencegate.app The activation of mitophagy by pardaxin is indicated by enhanced mitochondrial fragmentation and an increase in autophagic markers. mdpi.com Mechanistically, pardaxin treatment influences the expression of proteins that regulate mitochondrial dynamics, leading to fragmentation. This includes the downregulation of fusogenic proteins like Mitofusin 1 (MFN1), Mitofusin 2 (MFN2), and Long/Short Optic Atrophy 1 (L-/S-OPA1), alongside the upregulation of fission-related proteins such as Dynamin-related protein 1 (DRP1) and Fission 1 (FIS1). mdpi.com The increased expression of proteins involved in autophagosome formation, such as Beclin, p62, and LC3, further supports the activation of autophagy, which, in the context of mitochondrial fragmentation, points towards the induction of mitophagy. mdpi.com Studies in ovarian cancer cells have specifically highlighted the activation of excessive mitophagy by pardaxin. mdpi.com
Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)
This compound is known to induce endoplasmic reticulum (ER) stress, a condition that arises from the accumulation of unfolded or misfolded proteins in the ER lumen. oup.commdpi.comoncotarget.com This stress triggers the unfolded protein response (UPR), a complex signaling network aimed at restoring ER homeostasis or, if stress is severe and prolonged, initiating apoptosis. oup.commdpi.comoncotarget.com Evidence for pardaxin-induced ER stress includes morphological changes such as ER dilation. At the molecular level, pardaxin activates key components of the UPR pathways. This involves the upregulation and activation of proteins such as PERK, phosphorylation of eIF2α, and increased levels of chaperones like Grp94, calnexin, and PDI. oup.commdpi.comoncotarget.com Furthermore, pardaxin induces the translocation of transcription factors ATF6 and CHOP to the nucleus, where they regulate the expression of UPR target genes involved in apoptosis. oup.commdpi.comoncotarget.com Reactive oxygen species (ROS) production is implicated in contributing to pardaxin-triggered ER stress and UPR activation. oup.commdpi.com A prolonged UPR can exacerbate cellular damage, potentially leading to decreased MMP and intensified mitochondrial ROS production, creating a feedback loop that promotes apoptosis. oup.com
Modulation of Calcium Signaling
This compound has been shown to modulate intracellular calcium levels, a critical regulator of numerous cellular processes, including apoptosis. Treatment with pardaxin leads to an increase in the concentration of intracellular calcium. This increase in calcium appears to be functionally significant, as the blockage of cellular calcium signaling has been shown to disrupt pardaxin-induced cell death. Studies investigating the mechanism of calcium influx stimulated by pardaxin in PC12 cells revealed a dose-dependent increase in calcium uptake. This stimulation was partially inhibited by nifedipine, an L-type calcium channel blocker, but was effectively blocked by inorganic calcium channel blockers such as cadmium and nickel. These findings suggest that while L-type calcium channels might play a partial role, pardaxin's effect on calcium influx is not solely mediated through these channels and may involve direct pore formation activity. Elevated cytosolic calcium levels, particularly the ingress of calcium into mitochondria from the ER, can further stimulate the production of ROS, linking calcium modulation to oxidative stress. oncotarget.com
| Inhibitor | Effect on Pardaxin-Stimulated Calcium Uptake (PC12 cells) | IC50 / Observation | Reference |
| Nifedipine | Partially inhibited | Not specified | |
| Cadmium | Effectively blocked | IC50 of 10 µM | |
| Nickel | Effectively blocked | 2 mM |
Activation of Transcription Factors and Signaling Cascades
This compound activates various transcription factors and signaling cascades that contribute to its cellular effects, most notably involving the Activator Protein 1 (AP-1). oup.commdpi.comoncotarget.comwikipedia.org A key upstream event in the activation of these pathways by pardaxin is the induction of ROS production, which subsequently leads to the activation of the JNK/c-Jun signaling cascade. oup.com The c-Jun N-terminal kinase (JNK) is a MAPK that phosphorylates the transcription factor c-Jun, thereby enhancing its transcriptional activity. oup.commdpi.comwikipedia.org Activation of the JNK signaling pathway plays a role in the progression of apoptotic cell death induced by pardaxin. oup.com The link between ROS and c-Jun activation is further supported by experiments showing that scavenging ROS can alleviate the activation of c-Jun. oup.com
AP-1 Transcription Factor Activation (e.g., c-FOS, c-Jun)
This compound is a potent activator of the AP-1 transcription factor. oup.commdpi.comoncotarget.comwikipedia.org AP-1 is a dimeric transcription factor typically composed of proteins from the Jun (c-Jun, JunB, JunD) and Fos (c-Fos, FosB, Fra1, Fra2) families. mdpi.comoncotarget.comwikipedia.org Pardaxin treatment leads to the phosphorylation and subsequent translocation of both c-Jun and c-Fos to the nucleus, where they can bind to DNA and regulate gene expression. Transcriptome analysis has specifically identified the induction of the gene encoding c-FOS following exposure to pardaxin. Research indicates that pardaxin mediates cell death, at least in part, through the activation of c-FOS. Experimental evidence, such as increased cell death upon c-FOS overexpression and the induction of pardaxin resistance upon c-FOS knockdown, highlights the critical role of c-FOS in pardaxin's cytotoxic effects. As mentioned earlier, c-Jun activation is closely tied to ROS production and the JNK signaling pathway. oup.com The activation of JNK leads to the phosphorylation of c-Jun, enhancing its role in AP-1 complex formation and transcriptional regulation. oup.commdpi.comwikipedia.org Studies have also demonstrated that c-Jun activation is essential for pardaxin-induced apoptosis, as silencing c-Jun can inhibit the activity of executioner caspases like caspase-3 and caspase-7.
JNK Pathway Activation
Pardaxin has been shown to induce the activation of the c-Jun N-terminal kinase (JNK) pathway. This activation is particularly noted in the context of Pardaxin's effects on various cell types, including cancer cells, where it can contribute to the induction of apoptosis . Studies in human cervical carcinoma HeLa cells demonstrated that Pardaxin treatment led to the phosphorylation of JNK and its downstream target, c-Jun, indicating activation of the pathway . This activation was observed after at least 3 hours of Pardaxin treatment and was dramatically enhanced .
The activation of the JNK pathway by Pardaxin appears to be linked to the production of reactive oxygen species (ROS) . Research suggests that Pardaxin triggers ROS production, which subsequently results in the activation of JNK/c-Jun signaling . In PC12 cells, a rapid increase in ROS was measured before cell disintegration at toxic concentrations of Pardaxin, coinciding with fast activation of JNK and p38 kinases researchgate.net. The transcription factor AP-1, which consists of c-Jun and c-Fos, is associated with increased JNK activity, suggesting a link between Pardaxin-induced oxidative stress and JNK activation .
While JNK activation is often associated with pathological conditions and cell death, particularly in response to oxidative stress, the precise interplay between Pardaxin's effects on different MAPK pathways requires further investigation researchgate.net.
ERK Pathway Modulation
Pardaxin has also been reported to modulate the extracellular-signal-regulated kinase (ERK) pathway asm.orgresearchgate.netdntb.gov.ua. Studies investigating the interaction of Pardaxin with mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, in PC12 cells showed that Pardaxin transiently stimulated these kinases researchgate.net. At a concentration of 5 microM, the activation of ERKs was observed to be rapid, occurring within minutes, whereas the stimulation of JNK and p38 was delayed, taking hours researchgate.net.
Under physiological conditions, ERK activation is typically associated with the regulation of cell survival processes researchgate.net. However, the influence of Pardaxin on the balance between the activation of different MAPK pathways, such as ERK, JNK, and p38, may be disturbed, potentially contributing to its biological effects researchgate.net. Pardaxin's effect on ERK signaling has also been noted in the context of its reported ability to stimulate the arachidonic acid cascade and act as a dopamine-releasing agent asm.orgdntb.gov.ua.
Interference with Ionic Transport Mechanisms
A significant molecular mechanism of Pardaxin involves its interference with ionic transport across cell membranes . Pardaxin is characterized as a pore-forming peptide that can insert into lipid bilayers and form voltage-dependent, cation- and anion-permeable pores . This ability to form channels and disrupt the ionic equilibrium is considered a primary reason for its toxic effects on marine organisms, particularly targeting the gills and pharynx .
At low concentrations (10⁻¹⁰ to 10⁻⁷ M), Pardaxin forms these ion-permeable pores, while at higher concentrations (10⁻⁷ to 10⁻⁴ M), it can lead to cytolysis . The ionic selectivity properties of Pardaxin channels in artificial membranes suggest the presence of ion binding sites within the pore . Models of the Pardaxin pore often favor an antiparallel oligomer of helical segments, with a narrow, negatively charged entrance potentially due to the carboxy terminal groups .
Beyond its direct toxic effects, Pardaxin's interference with ionic transport is also relevant to its presynaptic activity and its role in initiating escape behavioral reflexes in fish . It has been used as a tool to investigate the relationship between channel activity, cytotoxicity, and repellency . Pardaxin's ability to stimulate calcium uptake in cells further highlights its impact on cellular ionic balance .
Influence on Arachidonic Acid Cascade
Pardaxin has been shown to stimulate the arachidonic acid (AA) cascade asm.orgresearchgate.netdntb.gov.ua. This stimulation involves the release of arachidonic acid, a polyunsaturated fatty acid, from membrane phospholipids (B1166683), primarily through the action of phospholipases, such as phospholipase A₂ (PLA₂) . The released arachidonic acid can then be metabolized through various enzymatic pathways, including the cyclooxygenase and lipoxygenase pathways, producing eicosanoids that act as signaling molecules .
Research in PC12 cells demonstrated that Pardaxin stimulated the arachidonic acid cascade independently of extracellular calcium . Inhibitors of phospholipases, such as mepacrine and bromophenacyl bromide, were found to inhibit both Pardaxin-induced arachidonic acid release and Pardaxin-induced dopamine (B1211576) release, suggesting a link between these processes . Furthermore, inhibitors of the lipoxygenase pathway, such as nordihydroguaiaretic acid and esculetin, also blocked Pardaxin-induced dopamine release, with a parallel reduction in the release of 5-hydroxyeicosatetranoic acid .
These findings indicate that the lipoxygenase pathway, downstream of Pardaxin's stimulation of the arachidonic acid cascade, is involved in mediating some of its cellular effects, such as neurotransmitter release . Pardaxin's influence on the arachidonic acid cascade provides a pharmacological tool for investigating enzymes within this pathway .
Biological Activities and Functional Implications
Antimicrobial Activities
Pardaxin (B1611699), a 33-amino acid peptide isolated from the skin mucus of the Red Sea Moses sole fish (Pardachirus marmoratus), has been extensively studied for its antimicrobial properties. researchgate.net
Broad-Spectrum Activity against Gram-Positive and Gram-Negative Bacteria
Research indicates that Pardaxin exhibits efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net Studies have specifically evaluated its antimicrobial effect against Escherichia coli, including clinical isolates. researchgate.net The peptide has demonstrated activity against standard and clinical strains of E. coli. researchgate.net
Mechanisms of Bacterial Cell Membrane Disruption
The mechanism of action of Pardaxin involves the disruption of the bacterial cell membrane. researchgate.netresearchgate.net Pardaxin interacts with the lipid bilayer of the cell membrane, leading to pore formation and subsequent leakage of intracellular contents. researchgate.net This mode of action is considered advantageous as it may reduce the likelihood of resistance development compared to traditional antibiotics that target specific cellular processes. researchgate.net Membrane permeation by amphipathic alpha-helical peptides like Pardaxin is proposed to occur via mechanisms such as transmembrane pore formation through a 'barrel-stave' mechanism or membrane destruction/solubilization via a 'carpet' mechanism. researchgate.net Some studies suggest that Pardaxin can utilize both barrel-stave and carpet mechanisms depending on the membrane composition.
Efficacy Against Drug-Resistant Strains (e.g., Methicillin-Resistant Staphylococcus aureus)
Pardaxin has shown antimicrobial activity against drug-resistant bacterial infections, including Methicillin-Resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov Studies have investigated its potential to protect against MRSA infection in mouse models with skin injuries. nih.gov In such models, mice treated with Pardaxin survived infection, whereas untreated mice and those treated with methicillin (B1676495) died. Pardaxin treatment decreased MRSA bacterial counts in the wounded region and enhanced wound closure in these models. nih.gov The minimum inhibitory concentration (MIC) for Pardaxin against MRSA has been reported.
Data Table: Antimicrobial Activity against MRSA
| Strain | MIC (mg/liter) |
| MRSA | 6.25 |
Anticancer Activities (in vitro and non-human in vivo models)
Beyond its antimicrobial effects, Pardaxin has also demonstrated anticancer activities in in vitro and non-human in vivo models. mdpi.com
Induction of Programmed Cell Death Pathways (Apoptosis, Lysis)
Pardaxin has been reported to induce programmed cell death in cancer cells, including apoptosis and lysis. mdpi.com Studies on murine fibrosarcoma MN-11 cells showed that Pardaxin treatment resulted in morphological changes typical of apoptosis, such as condensed chromatin, nuclear envelope lysis, and shrunken cytoplasm. mdpi.com Transmission electron microscopy (TEM) revealed that Pardaxin altered membrane structure, consistent with lytic peptides, and also produced apoptotic features like hollow mitochondria and nuclear condensation. Pardaxin has been observed to trigger caspase-dependent and ROS-mediated apoptosis in human fibrosarcoma HT-1080 cells. mdpi.com In oral squamous cell carcinoma (OSCC) cells (SCC-4), Pardaxin inhibited growth and induced apoptosis through the upregulation of caspase-3 activity. The accumulation of caspase-3 in treated cells suggests that Pardaxin induces apoptosis via caspase signaling. Pardaxin has also shown lytic activity on the cellular or nuclear membranes of human fibrosarcoma HT-1080 and cervical cancer HeLa cells.
Inhibition of Cancer Cell Proliferation and Clonogenic Survival
Pardaxin has demonstrated the ability to inhibit cancer cell proliferation and reduce clonogenic survival in various cancer cell lines. mdpi.com Studies using murine MN-11 tumor cells showed that Pardaxin inhibited their proliferation and reduced colony formation in a soft agar (B569324) assay. mdpi.com A 24-hour exposure to a specific concentration of Pardaxin resulted in significant growth inhibition of MN-11 cells. mdpi.com Clonal assays with synthesized Pardaxin peptide showed a high percentage of inhibition of colony formation by MN-11 cells. In OSCC cell lines (SCC-4), cell viability assays and colony formation tests indicated that Pardaxin reduced cell viability in a dose-dependent manner. Furthermore, cell cycle analysis revealed that Pardaxin treatment resulted in the arrest of SCC-4 cells in the G2/M phase, thereby limiting cell proliferation.
Data Table: Inhibition of Cancer Cell Proliferation
| Cell Line | Effect on Proliferation | Assay Method | Reference |
| Murine Fibrosarcoma MN-11 | Inhibition | MTS assay | |
| Murine Fibrosarcoma MN-11 | Reduced Colony Formation | Soft agar assay | mdpi.com |
| OSCC SCC-4 | Reduced Cell Viability | Cell viability assay | |
| OSCC SCC-4 | Cell Cycle Arrest (G2/M) | Flow cytometry |
Selectivity for Cancer Cells over Normal Cells
A key characteristic of pardaxin's antitumor activity is its observed selectivity for cancer cells compared to normal cells. mdpi.comoup.com This selective toxicity is thought to be related to the inherent differences between the plasma membranes of cancer cells and normal cells. mdpi.comoncotarget.com Cancer cell membranes often have a higher proportion of negatively charged phosphatidylserine (B164497) on their outer surface, which can facilitate stronger electrostatic interactions with the cationic sequence of pardaxin. mdpi.comoncotarget.com
Studies have shown that pardaxin selectively inhibits the growth of cancer cell lines, such as human fibrosarcoma HT-1080 cells and human cervical carcinoma HeLa cells, while exhibiting only slight effects on normal fibroblasts like WS-1 and MRC-5 cells at comparable concentrations. mdpi.comoup.com For instance, in one study, pardaxin at a concentration of 15 µg/mL for 24 hours significantly inhibited the growth of HT-1080 cells but had a relatively slight effect on normal WS1 fibroblasts. mdpi.com Similarly, pardaxin caused a decrease in the viability of various cervical cancer cell lines (HeLa, HeLa299, CaSki, and C33A) but not normal MRC-5 cells. oup.com
The selective killing of cancer cells may involve pardaxin's interaction with the lipid bilayer of the cell membrane, potentially leading to pore formation or penetration into the cell to perturb intracellular processes. mdpi.com This selective interaction with anionic plasma membranes of cancer cells is considered a potential advantage for developing targeted anticancer drugs. mdpi.com
Modulation of Immune-Related Gene Expression in Tumor Microenvironments (e.g., TNF-α, IL-1β, IFN-γ)
Pardaxin's effects extend to modulating immune-related gene expression within the tumor microenvironment, although the specific impact on various cytokines can vary depending on the context and model. Research in tumor-bearing mice treated with pardaxin has investigated its influence on the expression of cytokines such as TNF-α, IL-1β, and IFN-γ. mdpi.com
In studies using murine fibrosarcoma models, treatment with pardaxin showed a tendency for decreases in the expression of certain genes, including IFN-γ, in tumor cells. mdpi.com Additionally, concentrations of TNF-α and IL-1β in the serum of tumor-bearing mice decreased after pardaxin treatment. mdpi.com
Research on the antitumor activity of pardaxin against canine perianal gland adenoma also indicated that its apoptotic effects were associated with TNF-α and IL-1β secretion levels, although the precise nature of this association requires further elucidation. nih.gov
Differentiation of Leukemia Cells
Pardaxin has been shown to induce differentiation in certain leukemia cell lines. Studies using leukemic THP-1 and U937 cells, which are monocytic effector cells, demonstrated that pardaxin treatment suppressed cell viability, arrested the cell cycle at the G0/G1 phase, and induced differentiation and maturation into macrophage-like cells with phagocytic ability.
This differentiation process was found to involve the regulation of the TLR2/MyD88 signaling pathway. Specifically, pardaxin elevated the expression of MyD88 in these leukemic cells. Blocking TLR-2 attenuated the phagocytic ability and superoxide (B77818) anion production induced by pardaxin, confirming the involvement of MyD88 activation in these effects. Inducing cell differentiation is considered an important therapeutic strategy in hematological cancers like leukemia.
Ecological Defense Mechanisms
Pardaxin's primary biological role in its natural environment is as a defense mechanism for the Moses sole and Peacock sole against predators, particularly sharks. wikipedia.org
Shark Repellent Action
Pardaxin is well-established as a natural shark repellent. wikipedia.orgsharkdefense.com The Moses sole and Peacock sole release pardaxin from specialized glands in their skin when threatened. wikipedia.org This secretion effectively repels sharks. sharkdefense.com
The repellent effect is observed when pardaxin is administered in the water, particularly targeting the gills and pharyngeal cavity of sharks. wikipedia.org The mechanism is thought to involve the disruption of cell membranes and interference with ionic transport, leading to distress and avoidance behavior in sharks. sharkdefense.com While effective, the practical use of pardaxin as a commercial shark repellent has been limited due to factors such as difficulty in synthesis, instability, and rapid dilution in water, requiring direct administration near the shark's mouth for efficacy. wikipedia.orgsharkdefense.com
Target Organ and Cellular Effects in Predators
In predators like sharks, pardaxin primarily targets the gills and pharynx. wikipedia.org At a cellular level, pardaxin forms voltage-dependent, cation and anion permeable pores in cell membranes. This pore formation disrupts cellular functions, particularly interfering with ionic transport.
Studies have shown that pardaxin can affect the Na+-K+ ATPase activity in the gills of teleost fish, leading to histopathological effects. The disruption of the cellular membrane in the gills causes a large influx of salt ions, resulting in severe struggling, mouth paralysis, and a temporary increase in urea (B33335) leakage in sharks. wikipedia.org The effects range from repellency at lower concentrations due to depolarization and activation of sensory-motor pathways to toxicity at higher concentrations due to the collapse of osmoregulatory homeostasis.
Wound Healing Modulation in Animal Models
Beyond its antimicrobial and antitumor activities, pardaxin has also demonstrated the ability to modulate wound healing in animal models. researchgate.net
Research in a mouse model of methicillin-resistant Staphylococcus aureus (MRSA) skin infection investigated pardaxin's suitability as a wound-healing agent. researchgate.net In this model, pardaxin treatment not only decreased bacterial counts in the infected wounds but also enhanced wound closure. researchgate.net
Pardaxin treatment accelerated reepithelialization and dermal maturation in the mouse model compared to traditional antibiotics like vancomycin. The mechanisms involved in this wound healing modulation include controlling the recruitment of monocytes and macrophages and increasing the expression of vascular endothelial growth factor (VEGF), a key factor in angiogenesis and tissue repair. researchgate.net These findings suggest that pardaxin can promote skin wound closure and control infection in animal models of infected wounds. researchgate.net
Reduction of Bacterial Load
Pardaxin 2 demonstrates potent antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. ebi.ac.uk Its mechanism of action primarily involves disrupting bacterial cell membranes through pore formation, leading to cell lysis and death. researchgate.net Studies have shown that pardaxin can effectively decrease bacterial counts in infected wounds. For instance, in a mouse model of methicillin-resistant Staphylococcus aureus (MRSA) infection, treatment with pardaxin significantly reduced MRSA bacterial counts in the wounded region. asm.orgresearchgate.net This direct antibacterial effect is a crucial aspect of its role in preventing and treating infections, particularly those caused by drug-resistant strains. researchgate.net
Table 1: Effect of Pardaxin Treatment on Bacterial Load in MRSA-Infected Wounds
| Treatment Group | Bacterial Count (CFU/wound) |
| Untreated Control | High |
| Methicillin | High |
| Vancomycin | Moderate |
| Pardaxin | Low |
| Pardaxin-incorporated Collagen | Low |
Note: Data is illustrative based on findings indicating a decrease in bacterial counts with pardaxin treatment compared to controls and some traditional antibiotics. asm.orgresearchgate.net
Promotion of Reepithelialization and Dermal Maturation
Beyond its antimicrobial effects, this compound has been shown to accelerate the wound healing process by promoting reepithelialization and dermal maturation. researchgate.netasm.orgresearchgate.net Reepithelialization is the process by which the epidermis regenerates to cover the wound surface, while dermal maturation involves the remodeling and organization of the dermal matrix. In studies, wounds treated with pardaxin exhibited faster reepithelialization and dermal maturation compared to untreated wounds or those treated with conventional antibiotics like vancomycin. researchgate.netasm.orgresearchgate.net This suggests that pardaxin not only combats infection but also actively contributes to the regenerative processes necessary for complete wound closure and tissue restoration. researchgate.netasm.orgresearchgate.net
Table 2: Comparison of Wound Healing Parameters
| Treatment Group | Reepithelialization Rate | Dermal Maturation |
| Untreated Control | Slower | Slower |
| Vancomycin | Slower | Slower |
| Pardaxin | Faster | Faster |
| Pardaxin-incorporated Collagen | Faster | Accelerated |
Note: Data is based on observations of accelerated healing processes in pardaxin-treated groups. researchgate.netasm.orgresearchgate.net
Regulation of Inflammatory Cell Recruitment
Inflammation is a critical phase of wound healing, involving the recruitment of immune cells like monocytes and macrophages to clear debris and pathogens. However, excessive or prolonged inflammation can impede healing. this compound has been observed to modulate the recruitment of inflammatory cells. While some findings indicate that pardaxin can increase the infiltration of monocytes and macrophages in infected wounds, this effect appears to be part of a balanced immune response aimed at clearing infection and promoting healing. Pardaxin treatment has also been shown to decrease levels of certain pro-inflammatory cytokines, such as TNF-α and IL-6, and chemokines like MCP-1, which are typically elevated during infection and contribute to inflammation. This suggests a complex regulatory role where pardaxin helps control the inflammatory environment to facilitate effective wound repair.
Table 3: Impact of Pardaxin on Inflammatory Mediators in Infected Wounds
| Treatment Group | TNF-α Levels | IL-6 Levels | MCP-1 Levels |
| MRSA Infection | Increased | Increased | Increased |
| Pardaxin Treatment | Decreased | Decreased | Decreased |
Note: Data reflects the observed reduction in inflammatory mediators with pardaxin treatment in the presence of infection.
Induction of Growth Factors (e.g., VEGF)
Vascular Endothelial Growth Factor (VEGF) is a key growth factor involved in angiogenesis, the formation of new blood vessels, which is essential for delivering oxygen and nutrients to the wound site and supporting tissue regeneration. Research indicates that this compound treatment can increase the expression of VEGF. researchgate.netasm.org This induction of VEGF by pardaxin likely contributes to the enhanced wound healing observed in studies, facilitating the development of new vasculature necessary for tissue repair and maturation. researchgate.netasm.org The ability of pardaxin to stimulate growth factor production highlights its multifaceted role in the complex process of wound healing.
Table 4: Effect of Pardaxin on VEGF Expression
| Treatment Group | VEGF Expression |
| Untreated Control | Baseline |
| Pardaxin | Increased |
| Pardaxin-incorporated Collagen | Increased |
Note: Data is based on findings showing increased VEGF expression with pardaxin treatment. researchgate.netasm.org
Advanced Research Methodologies in Pardaxin Studies
Recombinant and Synthetic Peptide Production
Obtaining sufficient and pure quantities of pardaxin (B1611699) for research is critical. Two primary methods are employed: solid-phase peptide synthesis and recombinant expression systems.
Solid-Phase Peptide Synthesis Techniques
Solid-phase peptide synthesis (SPPS), pioneered by Merrifield, is a widely used technique for chemically synthesizing peptides like pardaxin. This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support or resin. The process typically utilizes protecting groups to ensure that amino acids are coupled in the desired sequence and that side chain functionalities are preserved until the final cleavage step.
Studies on pardaxin have utilized SPPS to produce both full-length pardaxin and truncated or modified analogs. For instance, a 26-residue peptide corresponding to the hydrophobic amino-terminal region of pardaxin from Pardachirus pavoninus was synthesized using a tetraethyleneglycol diacrylate (4%)-crosslinked polystyrene resin. This synthesis involved attaching the first amino acid (Boc-Leu) to a chloromethyl resin and subsequently incorporating the remaining amino acids using standard SPPS methodology. The peptide was then cleaved from the resin using trifluoroacetic acid (TFA), purified, and characterized. Another study reported the SPPS of an 18-residue peptide corresponding to pardaxin (16-33) on a high-swelling resin called CLPSER, demonstrating the utility of novel polymer supports for synthesizing bioactive peptides. eurekaselect.com
SPPS allows for the precise control of peptide sequence and the incorporation of modified or non-natural amino acids, which is valuable for structure-activity relationship studies. Synthetic pardaxin has been shown to exhibit similar biological activity to its natural form. nih.gov
Biophysical Characterization Techniques
Understanding the biophysical properties of pardaxin, such as its conformation and interactions with membranes or other molecules, is essential for elucidating its mechanism of action. Various spectroscopic and calorimetric techniques are employed for this purpose.
Spectroscopic Analyses for Conformation (e.g., CD, NMR)
Spectroscopic methods, particularly Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for determining the secondary structure and three-dimensional conformation of peptides in various environments.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a sample, providing information about the secondary structure elements (e.g., alpha-helices, beta-sheets, random coil) present in the peptide. CD studies on pardaxin have revealed its conformational flexibility and its ability to adopt different structures depending on the surrounding environment, such as in aqueous solution, organic solvents, or in the presence of micelles or lipid vesicles. oup.comresearchgate.net For instance, in aqueous solution, pardaxins are often largely unstructured, exhibiting a random-coil like conformation as indicated by a strong negative band around 200 nm in the far-UV CD spectrum. However, in the presence of LPS or trifluoroethanol (TFE), a helicogenic solvent, pardaxin undergoes structural changes and adopts more ordered conformations, including alpha-helical structures. oup.com Analysis of CD spectra can provide quantitative estimates of the percentages of different secondary structure elements.
Nuclear Magnetic Resonance (NMR) spectroscopy provides more detailed, atomic-level information about the three-dimensional structure and dynamics of peptides. Both solution NMR and solid-state NMR techniques have been applied to study pardaxin. Solution NMR is typically used to determine the structure of peptides in isotropic environments like micelles, which mimic cellular membranes. rcsb.org Solid-state NMR is employed to study the structure and orientation of peptides in less mobile systems, such as lipid bilayers, which more closely resemble biological membranes. rcsb.orgmdpi.com
NMR studies have shown that pardaxin can adopt different conformations depending on the lipid environment. rcsb.orgmdpi.com For example, the high-resolution structure of synthetic pardaxin Pa4 in sodium dodecylphosphocholine (B1670865) micelles determined by 1H solution NMR spectroscopy revealed a bend-helix-bend-helix motif. rcsb.org Solid-state NMR experiments on Pa4 in lipid bilayers have provided insights into its membrane orientation and interactions, indicating that the C-terminal helix can have a transmembrane orientation in certain lipid compositions. rcsb.org NMR experiments, including relaxation dispersion NMR, have also been used to estimate the binding kinetics of pardaxin with molecules like LPS.
Isothermal Titration Calorimetry (ITC) for Binding Kinetics
Isothermal Titration Calorimetry (ITC) is a thermodynamic technique used to measure the heat changes that occur upon the binding of two molecules. This allows for the determination of binding affinity (association constant, Ka), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS). mpg.de ITC is particularly useful for studying the interactions of peptides with membranes, lipids, or other biological molecules.
ITC has been used to investigate the binding of pardaxin to lipopolysaccharide (LPS) micelles, providing quantitative data on the interaction. A typical ITC experiment involves titrating a solution of one binding partner (e.g., pardaxin) into a solution containing the other binding partner (e.g., LPS micelles) while continuously monitoring the heat flow. mpg.de The integrated heat per injection is then analyzed to obtain the binding parameters. mpg.de ITC provides valuable insights into the thermodynamics and mechanism of pardaxin's interactions, which are crucial for understanding its biological activity, such as membrane permeabilization.
Cellular and Molecular Assays for Activity Profiling
Evaluating the biological activity of pardaxin requires the use of various cellular and molecular assays. These assays help to determine the peptide's effects on cell viability, membrane integrity, and specific cellular pathways.
Cell viability assays, such as the MTS assay or MTT assay, are commonly used to measure the metabolic activity of living cells after treatment with pardaxin. oup.commdpi.com These assays provide quantitative data on the cytotoxic effects of the peptide, often presented as a percentage of viable cells compared to untreated controls and used to determine half-maximal inhibitory concentration (IC50) values. mdpi.com
Membrane permeabilization assays are used to assess the ability of pardaxin to disrupt cell membranes, a key aspect of its mechanism of action as a pore-forming peptide. nih.gov Assays using chromogenic substrates like PADAC or ONPG can indicate the permeabilization of the outer and inner membranes of bacteria, respectively. oup.com Assays measuring the release of intracellular components or the uptake of dyes can also be used to assess membrane integrity in various cell types.
Apoptosis assays are employed to determine if pardaxin induces programmed cell death in target cells. Techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can detect early and late apoptotic events, including the externalization of phosphatidylserine (B164497) and loss of membrane integrity. nih.govmdpi.com TUNEL assays can identify DNA fragmentation, another hallmark of apoptosis. mdpi.com
Molecular assays, such as Western blotting, qRT-PCR, and ELISA, are used to investigate the effects of pardaxin on the expression and activation of specific proteins and signaling pathways involved in cellular responses, such as apoptosis, immune responses, and stress pathways. mdpi.comoup.com For example, studies have used these techniques to show that pardaxin can activate caspases, disrupt mitochondrial membrane potential, induce reactive oxygen species (ROS) production, and modulate the expression of genes involved in apoptosis and inflammatory responses. nih.govmdpi.comoup.commdpi.com Proteomic analysis has also been used to identify proteins regulated by pardaxin treatment, providing a broader view of the cellular pathways affected. oup.com
Cell cycle analysis, typically performed using flow cytometry after DNA staining, can determine if pardaxin treatment leads to arrest at specific phases of the cell cycle, which can inhibit cell proliferation. Colony formation assays assess the ability of single cells to grow into colonies after treatment, providing a measure of long-term reproductive viability. mdpi.com
Electron microscopy, such as Transmission Electron Microscopy (TEM), can provide ultrastructural details of cellular changes induced by pardaxin, including alterations in membrane structure and the appearance of apoptotic features. mdpi.com
These diverse cellular and molecular assays, in conjunction with production and biophysical characterization techniques, provide a comprehensive approach to understanding the multifaceted activities of pardaxin.
| Assay Type | Purpose | Examples of Techniques Used in Pardaxin Studies |
| Cell Viability | Measure metabolic activity and cytotoxicity | MTS assay, MTT assay oup.commdpi.com |
| Membrane Permeabilization | Assess membrane disruption and pore formation | PADAC assay, ONPG assay, Release of intracellular components, Dye uptake assays nih.govoup.com |
| Apoptosis Induction | Detect programmed cell death | Annexin V/PI staining (Flow Cytometry), TUNEL assay nih.govmdpi.com |
| Molecular Pathway Analysis | Investigate protein expression, activation, and signaling pathways | Western blotting, qRT-PCR, ELISA, Proteomic analysis nih.govmdpi.comoup.commdpi.com |
| Cell Cycle Analysis | Determine effects on cell cycle progression | Flow cytometry with DNA staining |
| Colony Formation | Assess long-term cell proliferation | Soft agar (B569324) assay mdpi.com |
| Ultrastructural Analysis | Visualize cellular and membrane changes | Transmission Electron Microscopy (TEM) mdpi.com |
Cell Viability and Proliferation Assays (e.g., MTS, MTT)
Cell viability and proliferation assays are fundamental tools used to determine the number of viable cells in a population and to measure the rate of cell growth in response to a treatment like pardaxin. Assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) are commonly employed. biocompare.com
These colorimetric assays rely on the metabolic activity of viable cells. Specifically, they measure the reduction of tetrazolium salts into colored formazan (B1609692) products by cellular enzymes, primarily mitochondrial dehydrogenases. The intensity of the color produced is directly proportional to the number of metabolically active, and thus viable, cells.
The MTT assay produces an insoluble purple formazan product that requires solubilization before spectrophotometric measurement, typically at 570 nm. The MTS assay, on the other hand, yields a water-soluble formazan product, simplifying the protocol as reagents can be added directly to the cell media. biocompare.com
While widely used and suitable for high-throughput screening, it is important to note that MTT and MTS assays measure metabolic activity as a proxy for viability and proliferation. Studies have shown that certain compounds, such as green tea polyphenols, can interfere with formazan formation, potentially leading to an underestimation of their anti-proliferative effects when using these assays compared to methods that directly quantify ATP or DNA. Therefore, careful consideration of the compound's chemical nature and the potential for interference is necessary when interpreting results from MTT and MTS assays.
Apoptosis Detection Assays (e.g., Annexin V/PI, TUNEL, Caspase Activity)
Apoptosis, or programmed cell death, is a critical process investigated in studies of pardaxin's effects on cells, particularly in the context of its potential as an antimicrobial or anti-cancer agent. Various assays are utilized to detect and quantify apoptotic events. springernature.com
The Annexin V/Propidium Iodide (PI) assay is a common method for identifying early and late apoptotic cells. springernature.com Annexin V is a protein that binds to phosphatidylserine, a membrane phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. springernature.comresearchgate.net PI is a fluorescent intercalating agent that can only enter cells with compromised membrane integrity, characteristic of late apoptosis or necrosis. springernature.com By using flow cytometry or fluorescence microscopy, cells can be differentiated into viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) populations. springernature.com For example, one study using Annexin V/PI staining and flow cytometry showed that treatment of HT-1080 cells with 15 µg/mL pardaxin significantly increased the total number of apoptotic cells (apoptotic and secondary necrotic) to 16.67% at 6 hours and 39.40% at 12 hours.
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of later-stage apoptosis. springernature.com This assay utilizes the enzyme terminal deoxynucleotidyl transferase (TdT) to label the free 3'-hydroxyl termini of fragmented DNA with modified nucleotides, which can then be detected fluorescently or colorimetrically. springernature.com
Caspase activity assays measure the activation of caspases, a family of proteases that play key roles in the execution phase of apoptosis. springernature.com Assays can detect the cleavage of specific caspase substrates, providing a quantitative measure of caspase activation. springernature.com For instance, studies have shown that pardaxin can trigger the activation of caspases 3/7, indicating the involvement of a mitochondrion-mediated apoptotic pathway.
Combining multiple apoptosis detection assays is often recommended for a comprehensive understanding of the cell death mechanism, as there can be overlapping features between apoptosis and necrosis. springernature.com
Gene Expression Analysis (e.g., qRT-PCR, Microarray, Proteomics)
Gene expression analysis techniques are employed to investigate how pardaxin affects the transcription of genes and the abundance of proteins within cells. These methods provide insights into the molecular pathways modulated by pardaxin.
Quantitative Real-Time PCR (qRT-PCR) is a sensitive and widely used method for quantifying the expression levels of specific genes. europeanpharmaceuticalreview.com It measures the accumulation of PCR product in real-time, allowing for precise quantification of mRNA transcripts. europeanpharmaceuticalreview.com qRT-PCR is often used to validate findings from other gene expression profiling techniques like microarrays. researchgate.net
Microarray technology allows for the simultaneous measurement of the expression levels of thousands of genes. researchgate.net This high-throughput approach can reveal broad patterns of gene regulation in response to pardaxin treatment. researchgate.net
Proteomics involves the large-scale study of proteins, including their abundance, modifications, and interactions. europeanpharmaceuticalreview.com Techniques such as mass spectrometry are used to identify and quantify proteins present in a sample. europeanpharmaceuticalreview.com Proteomic analysis can complement gene expression studies by providing information about the actual protein levels, which may not always directly correlate with mRNA levels. europeanpharmaceuticalreview.com These techniques can help identify protein targets of pardaxin or reveal changes in protein pathways involved in the cellular response.
These gene expression and proteomic approaches can help researchers understand the downstream effects of pardaxin treatment, such as the activation of apoptotic pathways or the modulation of immune responses. peerj.com
Immunocytochemistry and Confocal Microscopy for Subcellular Localization
Immunocytochemistry combined with confocal microscopy is a powerful technique used to visualize the location of specific proteins or molecules, including pardaxin itself or cellular components affected by pardaxin, within cells. researchgate.netnih.gov
Immunocytochemistry involves using antibodies that specifically bind to the target molecule. These antibodies are typically conjugated to fluorescent dyes or enzymes, allowing for the visualization of the target under a microscope.
Confocal microscopy is a specialized fluorescence microscopy technique that provides high-resolution images of biological specimens by excluding out-of-focus light. This is achieved by using a pinhole that allows only light from the focal plane to reach the detector. Confocal microscopy enables the creation of optical sections through a cell or tissue, allowing for the reconstruction of three-dimensional images and precise determination of the subcellular localization of the labeled molecules.
This methodology is invaluable for understanding where pardaxin accumulates within cells or how its presence affects the localization of other cellular proteins or organelles. For example, it can be used to investigate if pardaxin localizes to the cell membrane, mitochondria, or nucleus, providing clues about its mechanism of action. researchgate.netnih.gov Confocal microscopy is particularly advisable for studies requiring detailed subcellular localization or analysis of protein-protein interactions.
Computational and Modeling Approaches
Computational and modeling approaches play a significant role in understanding the behavior of pardaxin, particularly its interactions with biological membranes and the relationship between its structure and function.
Molecular Dynamics (MD) Simulations for Peptide-Membrane Interactions
Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. In the context of pardaxin research, MD simulations are particularly valuable for studying the interactions between pardaxin peptides and lipid bilayers, which mimic cell membranes. modares.ac.ir
These simulations can provide atomic-level insights into how pardaxin inserts into, or interacts with, the membrane, its orientation within the bilayer, the structural changes it undergoes, and the effects it has on membrane properties. MD simulations have been used to investigate the interactions of pardaxin with different types of lipid bilayers, revealing that its membrane activity can depend on the lipid composition. For example, all-atom MD simulations have shown that pardaxin can tilt into certain lipid bilayers more than others and that the structure of zwitterionic membranes was more affected by the peptide than anionic bilayers. These simulations also demonstrated that cationic residues of pardaxin snorkel towards the interface of lipid bilayers and that phenylalanine residues play important roles in peptide-membrane interactions.
MD simulations can help researchers understand the mechanisms by which pardaxin disrupts membranes or forms pores, contributing to its antimicrobial or cytotoxic activities. They can also inform the design of modified pardaxin peptides with enhanced or altered membrane-interacting properties.
Bioinformatics Tools for Sequence and Structure Analysis
Bioinformatics tools encompass a range of computational methods and databases used for the analysis of biological data, including the sequence and structure of peptides like pardaxin. uclouvain.be
These tools are essential for analyzing the amino acid sequence of pardaxin, predicting its secondary and tertiary structure, identifying potential functional motifs or domains, and comparing its sequence and structure to other known peptides. uclouvain.be Databases like PubChem provide chemical and biological information about compounds, including pardaxin. nih.govnih.gov
Bioinformatics tools can perform tasks such as multiple sequence alignment to compare pardaxin with related peptides, identify conserved residues, and infer evolutionary relationships. Structure prediction tools can help model the three-dimensional structure of pardaxin, which is crucial for understanding its interaction with membranes and other cellular components. nih.gov Tools for analyzing peptide properties like hydrophobicity and charge distribution can also provide insights into its behavior in different environments.
By using bioinformatics tools, researchers can gain a deeper understanding of the structural determinants of pardaxin's activity and guide experimental design for further investigation or peptide engineering.
Preclinical Animal Models for Mechanistic Studies
Preclinical animal models are crucial for investigating the in vivo mechanisms of action of potential therapeutic agents like pardaxin. These models allow researchers to study the effects of pardaxin on complex biological systems, including its impact on infection progression and tumor growth in a living organism. Studies utilizing animal models have provided valuable insights into the potential therapeutic applications of pardaxin.
Murine Models of Infection and Tumor Growth
Murine models, primarily mice, have been extensively used to study the effects of pardaxin, particularly in the context of infection and tumor growth. These models offer advantages such as genetic tractability, relatively low cost, and ease of handling, making them suitable for initial in vivo investigations.
In studies focusing on infection, murine models have been employed to evaluate the antimicrobial and wound-healing properties of pardaxin. For instance, a study using a mouse model of methicillin-resistant Staphylococcus aureus (MRSA) infection with skin injuries demonstrated that pardaxin treatment could inhibit bacterial growth and accelerate wound healing. Pardaxin was shown to have antibacterial activity against MRSA in vitro. In this murine infection model, pardaxin treatment led to a decrease in pro-inflammatory cytokines like TNF-α and IL-6 at the infection site, while MRSA infection alone induced these cytokines. Immunohistochemistry revealed a significant increase in the infiltration of monocytes and macrophages in infected wounds treated with pardaxin or pardaxin-incorporated collagen. Proliferation-associated VEGF was also found to be increased in these treatment groups.
Murine models have also been instrumental in investigating the anti-tumor activity of pardaxin. Studies have demonstrated that pardaxin exhibits anti-tumor activity against murine fibrosarcoma both in vitro and in vivo. futuretech.org.twresearchgate.netmdpi.comresearchgate.net Intratumoral injection of pardaxin significantly inhibited tumor growth in a mouse model of syngeneic fibrosarcoma. researchgate.net Synthetic pardaxin was tested using murine MN-11 tumor cells, showing inhibition of proliferation and reduction of colony formation in a soft agar assay. mdpi.comresearchgate.net Transmission electron microscopy of pardaxin-treated MN-11 cells revealed alterations in membrane structure, similar to a lytic peptide, and apoptotic features such as hollow mitochondria, nuclear condensation, and disrupted cell membranes. mdpi.comresearchgate.net Pardaxin induced apoptosis, activated caspase-7 and interleukin (IL)-7r, and downregulated caspase-9, ATF 3, SOCS3, STAT3, cathelicidin, p65, and interferon (IFN)-γ after 14 days of treatment in tumor-bearing mice, suggesting apoptosis induction through the death receptor/nuclear factor (NF)-κB signaling pathway. researchgate.net Intratumoral administration of pardaxin potentially inhibited tumor growth by downregulating Th1-type cytokine production (TNF-α and IFN-γ) and inducing apoptosis of fibrosarcomas by decreasing the Bax/Bcl-2 ratio and activating caspase-3. mdpi.com At a high dose (25 mg/kg; 0.5 mg/day), pardaxin inhibited tumor growth in mice. mdpi.com
Table 1: Summary of Findings in Murine Models
| Study Model | Condition Studied | Key Findings | Relevant Citations |
| MRSA-infected mice | Infection | Inhibited bacterial growth, accelerated wound healing, decreased pro-inflammatory cytokines (TNF-α, IL-6), increased monocyte/macrophage infiltration and VEGF at wound site. | |
| Murine fibrosarcoma | Tumor Growth | Inhibited tumor growth, reduced proliferation and colony formation, induced apoptosis (caspase-dependent, ROS-mediated), altered membrane structure, downregulated cytokines. | futuretech.org.twresearchgate.netmdpi.comresearchgate.net |
Canine Models for Tumor Response Investigations
Canine models, particularly dogs with naturally occurring cancers, offer a valuable preclinical model for investigating tumor responses to pardaxin. Naturally occurring cancers in dogs often share similarities with human cancers in terms of their biological behavior, including metastasis patterns and response to therapy, making them relevant models for translational research.
Studies using canine models have explored the anti-tumor activity of pardaxin against various tumor types. Local injection of pardaxin in dogs with different types of refractory tumors resulted in a significant reduction of perianal gland adenoma growth between 28 and 38 days post-treatment. futuretech.org.twresearchgate.net Pardaxin has shown potent anti-tumor activity against canine perianal gland adenoma. futuretech.org.twresearchgate.net Surgical resection of canine histiocytomas treated with pardaxin revealed large areas of ulceration, suggesting a lytic mechanism of action for pardaxin. futuretech.org.twresearchgate.net Pardaxin treatment in tumor-bearing dogs did not result in significant variations in blood biochemical parameters or secretion of immune-related proteins. futuretech.org.twresearchgate.net A pilot study on the anticancer activities of pardaxin in 14 dogs with naturally occurring cancers (including mammary gland tumors, fibrocarcinoma, squamous cell carcinoma, perianal gland adenoma, histiocytoma, malignant mast cell tumor, and sarcoma) was conducted to elucidate its mode of action. researchgate.net Pardaxin exhibits anti-tumor activity in tumor-bearing dogs, with particular potency against perianal gland adenoma, leading to tumor shrinkage and loss. futuretech.org.tw
Table 2: Summary of Findings in Canine Models
| Study Model | Condition Studied | Key Findings | Relevant Citations |
| Dogs with various tumors | Tumor Response | Significant reduction in perianal gland adenoma growth, ulceration in histiocytomas suggesting lytic activity, no significant impact on blood parameters or immune proteins. | futuretech.org.twresearchgate.net |
| Dogs with perianal gland adenoma | Tumor Response | Potent anti-tumor activity, leading to tumor shrinkage and loss. | futuretech.org.tw |
Future Research Directions and Translational Potential
Elucidation of Unresolved Molecular and Cellular Mechanisms
While studies have shed light on some of Pardaxin's mechanisms, particularly its ability to disrupt cell membranes and induce apoptosis in cancer cells, the intricate molecular and cellular pathways involved are not yet fully understood. semanticscholar.org Future research needs to delve deeper into the specific interactions of Pardaxin (B1611699) with various cellular components and signaling pathways. Understanding how Pardaxin selectively targets cancer cells while exhibiting lower toxicity to normal cells is crucial. semanticscholar.org Further investigation into its pore-forming capabilities and how these pores contribute to cell death in different cell types is also warranted. semanticscholar.org Additionally, exploring potential intracellular targets beyond membrane disruption could reveal novel avenues for therapeutic intervention.
Advanced Structure-Activity Relationship Studies for Rational Design
Previous structure-activity relationship (SAR) studies have provided initial insights into which regions of the Pardaxin peptide are important for its activity. asm.org However, more advanced and comprehensive SAR studies are needed to enable the rational design of novel Pardaxin analogs with enhanced potency, specificity, and reduced off-target effects. mdpi.com Utilizing techniques such as combinatorial chemistry, peptide synthesis, and computational modeling can help identify key amino acid residues or structural motifs responsible for specific biological activities. asm.orgmdpi.com This knowledge will be invaluable for designing peptides with tailored properties for specific therapeutic applications.
Development of Novel Pardaxin Analogs with Enhanced Specificity
Building upon advanced SAR studies, a significant future direction is the development of novel Pardaxin analogs. The aim is to create peptides that retain or enhance the desired therapeutic effects (e.g., anticancer or antimicrobial) while minimizing potential toxicity to healthy host cells. This could involve modifications to the amino acid sequence, length, charge, or hydrophobicity of the peptide. Analogs could be designed to target specific receptors or markers overexpressed on the surface of target cells, thereby increasing specificity and reducing systemic side effects.
Exploration of Targeted Delivery Systems
To improve the therapeutic index of Pardaxin and its analogs, the exploration of targeted delivery systems is essential. researchgate.netexplorationpub.comnih.gov Delivering Pardaxin directly to the site of action, such as a tumor or infection site, could increase its local concentration while minimizing exposure to healthy tissues. explorationpub.comnih.gov Potential strategies include encapsulating Pardaxin in nanoparticles, liposomes, or conjugating it to targeting ligands that bind to specific cell surface receptors. explorationpub.comnih.govnih.gov These systems could also help improve the peptide's stability and half-life in biological fluids.
Investigation of Immunomodulatory Roles in Innate Immunity
Beyond its direct cytotoxic effects, Pardaxin has been suggested to possess immunomodulatory properties. upm.edu.myresearchgate.net Future research should focus on thoroughly investigating its roles in modulating the innate immune system. This could involve studying its effects on immune cells such as macrophages, neutrophils, and dendritic cells, and its influence on the production of cytokines and chemokines. mdpi.comubc.canih.gov Understanding how Pardaxin interacts with and modulates the innate immune response could open up possibilities for its use as an immunotherapeutic agent or as an adjuvant in vaccines. explorationpub.com
Integration into Gene Editing Technologies
While not directly a gene-editing tool itself, the unique properties of Pardaxin, such as its ability to interact with and permeate cell membranes, could potentially be explored for integration into gene editing technologies. nih.govmdpi.com For example, Pardaxin or its derivatives could potentially be utilized to enhance the delivery of gene-editing components (like CRISPR-Cas systems or guide RNAs) into target cells, particularly in contexts where membrane permeability is a limiting factor. nih.govmdpi.com This is a nascent area that would require significant research to determine feasibility and effectiveness.
Q & A
Q. What are the primary molecular mechanisms underlying Pardaxin-2’s selective cytotoxicity in cancer cells?
Q. How can researchers optimize in vitro models to study Pardaxin-2’s ion channel modulation?
Use patch-clamp electrophysiology to measure transmembrane ion fluxes (Na⁺, K⁺, Ca²⁺) in cells exposed to Pardaxin-2. Chromaffin cells are ideal for observing Ca²⁺ influx via pardaxin-induced pores, as shown in studies where extracellular Ca²⁺ removal abolished fluorescence signals in Fura2-loaded cells . Include controls with ion channel blockers (e.g., nifedipine for voltage-gated Ca²⁺ channels) to distinguish direct vs. indirect effects.
Q. What experimental parameters are critical for assessing Pardaxin-2’s antitumor efficacy in vivo?
Advanced Research Questions
Q. How can contradictory findings about Pardaxin-2’s dual roles in ion channel disruption and apoptotic signaling be reconciled?
Q. What methodologies are recommended to resolve discrepancies in pardaxin’s species-specific toxicity profiles?
Q. How should researchers design experiments to validate pardaxin’s c-FOS-dependent apoptotic mechanism?
Methodological Considerations
Q. What statistical approaches are appropriate for analyzing pardaxin’s dose-response data in preclinical studies?
Q. How can researchers mitigate confounding variables in pardaxin’s ER stress assays?
Translational Research Questions
Q. What strategies improve pardaxin’s bioavailability and tissue specificity in systemic delivery?
Q. How can pardaxin’s therapeutic window be expanded for human clinical applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
